REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]2[CH3:16])=[C:6]([CH2:8][OH:9])[CH:7]=1.[CH2:17](N(C(C)C)C(C)C)C.CS(Cl)(=O)=O.CCOCC>C(Cl)Cl.CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]2[CH3:16])=[C:6]([CH2:8][O:9][CH3:17])[CH:7]=1
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)CO)N1C(CCCC1)C
|
Name
|
|
Quantity
|
10.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.36 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
WASH
|
Details
|
washed with water (150 mL, pH 8 adjusted with aqueous NaOH), saturated aqueous solution of NH4Cl (2×150 mL) and brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)N1C(CCCC1)C)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.97 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 156.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |